molecular formula C22H28N6O2 B2742698 8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-13-7

8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2742698
CAS RN: 919041-13-7
M. Wt: 408.506
InChI Key: SLBRGXUPMIUUDQ-UHFFFAOYSA-N
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Description

The compound appears to contain elements of 2,5-Dimethylbenzyl alcohol and Tris(2-dimethylaminoethyl)amine . These are both organic compounds with various applications in scientific research .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the components like 2,5-Dimethylbenzyl alcohol and Tris(2-dimethylaminoethyl)amine are often used in chemical reactions .

Scientific Research Applications

Receptor Affinity and Enzymatic Activity Studies

A significant aspect of the scientific research applications of this compound involves the exploration of its receptor affinity and enzymatic activity. For instance, studies have synthesized and evaluated a series of derivatives for their interactions with serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine (D2) receptors, as well as their inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. These evaluations help in understanding the structural features responsible for receptor and enzyme activity, pointing to potential therapeutic applications, especially in the context of neurological and psychological disorders (Zagórska et al., 2016).

Potential in Drug Development

The compound's derivatives have shown promise in drug development, particularly for mental health conditions. Research on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, closely related to the target compound, has indicated potential antidepressant and anxiolytic-like activity. These findings are based on their affinity for specific receptors and preliminary pharmacological in vivo studies, suggesting their use as potential antidepressants and anxiolytics. Docking studies have further elucidated the importance of specific substituents for receptor affinity and selectivity, emphasizing the compound's role in developing new therapeutic agents (Zagórska et al., 2015).

Exploration of Novel Multi-target Directed Ligands

Another area of application involves the design of novel multi-target directed ligands based on annelated xanthine scaffold with aromatic substituents, acting on adenosine receptors and monoamine oxidase B (MAO-B). This approach aims at developing dual-target drugs that could offer symptomatic relief as well as potentially modifying effects for neurodegenerative diseases, highlighting the compound's relevance in addressing complex diseases like Parkinson's (Załuski et al., 2019).

Cytotoxic Activity Studies

Research has also explored the cytotoxic activity of carboxamide derivatives, offering insights into the compound's potential in cancer therapy. Studies have identified potent cytotoxins against various cancer cell lines, indicating the compound's utility in developing anticancer agents (Deady et al., 2003).

Antiviral and Antihypertensive Activity

Derivatives of this compound have been studied for their antiviral and antihypertensive activities, showcasing its broad therapeutic potential. The synthesis of derivatives and subsequent evaluations have helped identify compounds with specific biological activities, further expanding the compound's application in medicinal chemistry (Nilov et al., 1995).

properties

IUPAC Name

6-[2-(dimethylamino)ethyl]-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-14-7-8-15(2)17(11-14)13-28-20(29)18-19(25(6)22(28)30)23-21-26(10-9-24(4)5)16(3)12-27(18)21/h7-8,11-12H,9-10,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBRGXUPMIUUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCN(C)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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